2-(chloromethyl)-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(1H)-one
Overview
Description
2-(Chloromethyl)-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of a chloromethyl group and a methoxyphenyl group on the thieno[3,2-d]pyrimidine scaffold provides unique chemical properties that can be exploited in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(1H)-one typically involves the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable nitrogen-containing precursor.
Introduction of the Chloromethyl Group: Chloromethylation can be performed using formaldehyde and hydrochloric acid or other chloromethylating agents under acidic conditions.
Attachment of the Methoxyphenyl Group: This step often involves a Suzuki-Miyaura coupling reaction between a boronic acid derivative of 4-methoxyphenyl and the thieno[3,2-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation reactions to form sulfoxides or sulfones, and reduction reactions to modify the thieno[3,2-d]pyrimidine core.
Coupling Reactions: The methoxyphenyl group can be involved in further functionalization through coupling reactions like Suzuki-Miyaura or Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Sulfoxides or sulfones.
Coupling Products: Various biaryl or heteroaryl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(chloromethyl)-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or photovoltaic materials, due to its electronic properties.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(1H)-one depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)thieno[3,2-d]pyrimidin-4(1H)-one: Lacks the methoxyphenyl group, which may result in different reactivity and biological activity.
6-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4(1H)-one: Lacks the chloromethyl group, affecting its ability to undergo substitution reactions.
2-(Bromomethyl)-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(1H)-one: Similar structure but with a bromomethyl group, which may have different reactivity compared to the chloromethyl group.
Uniqueness
The combination of the chloromethyl and methoxyphenyl groups on the thieno[3,2-d]pyrimidine core makes 2-(chloromethyl)-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(1H)-one unique
Properties
IUPAC Name |
2-(chloromethyl)-6-(4-methoxyphenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c1-19-9-4-2-8(3-5-9)11-6-10-13(20-11)14(18)17-12(7-15)16-10/h2-6H,7H2,1H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUDIMYKVDCTEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(S2)C(=O)NC(=N3)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501325644 | |
Record name | 2-(chloromethyl)-6-(4-methoxyphenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501325644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49680640 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
875156-68-6 | |
Record name | 2-(chloromethyl)-6-(4-methoxyphenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501325644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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